molecular formula C23H28N2O3 B2913573 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide CAS No. 921521-92-8

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide

Katalognummer: B2913573
CAS-Nummer: 921521-92-8
Molekulargewicht: 380.488
InChI-Schlüssel: ZBCHEPFZQSZHAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide is a benzoxazepine derivative characterized by a fused benzoxazepin core structure. The compound features a 3,3-dimethyl group, a 4-oxo moiety, and a 5-propyl chain on the benzoxazepin ring, with a 3,4-dimethylbenzamide substituent at the 7-position. Benzoxazepines are heterocyclic compounds of pharmacological interest due to their structural versatility, which allows for modulation of electronic and steric properties.

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-6-11-25-19-13-18(9-10-20(19)28-14-23(4,5)22(25)27)24-21(26)17-8-7-15(2)16(3)12-17/h7-10,12-13H,6,11,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCHEPFZQSZHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide typically involves multiple steps:

    Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Attachment of the Benzamide Moiety: This step involves the reaction of the benzoxazepine intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

This compound could have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it might interact with specific biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The target compound shares a benzoxazepin core with two analogs:

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide (: BE99699).

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide ().

Key structural differences include:

  • Benzamide substituents :
    • Target: 3,4-dimethyl (electron-donating methyl groups).
    • BE99699: 4-trifluoromethyl (electron-withdrawing CF₃ group).
    • compound: 3,4-difluoro (electron-withdrawing F atoms).
  • Benzoxazepin 5-position alkyl chain :
    • Target: Propyl (C₃H₇).
    • BE99699: Propyl (same as target).
    • compound: Ethyl (C₂H₅).
Physicochemical Properties
Compound Name Benzamide Substituent Benzoxazepin 5-Substituent Molecular Formula Molecular Weight Purity Price (USD)
Target Compound 3,4-dimethyl Propyl C₂₃H₂₇N₂O₃* ~397.48* N/A N/A
BE99699 4-trifluoromethyl Propyl C₂₂H₂₃F₃N₂O₃ 420.42 90% $402.00–$836.00
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide 3,4-difluoro Ethyl C₂₀H₂₀F₂N₂O₃ 374.39 N/A N/A

*Estimated based on structural similarity to BE99697.

Key Observations :

  • Molecular Weight : The trifluoromethyl group in BE99699 increases molecular weight (420.42) compared to the target compound (~397.48) and the difluoro-ethyl analog (374.39).
  • Lipophilicity : The propyl chain in the target compound and BE99699 likely enhances lipophilicity compared to the ethyl chain in the compound.
  • Electronic Effects : The 3,4-dimethyl group in the target compound may improve metabolic stability relative to the electron-withdrawing CF₃ (BE99699) or F () groups, which are prone to hydrolytic or oxidative degradation.

Biologische Aktivität

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a benzoxazepine core, which is known for its diverse biological activities. The structural formula can be represented as:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

This structure includes various functional groups that enhance its chemical reactivity and biological interactions.

Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to modulate various receptors in the central nervous system (CNS), influencing neurotransmitter activity.
  • Antioxidant Activity : The presence of certain functional groups may confer antioxidant properties.

Anticancer Properties

Preliminary studies have suggested that compounds with similar structures exhibit significant anticancer activity. For instance:

  • Case Study 1 : A related benzoxazepine derivative showed cytotoxic effects against breast cancer cell lines through apoptosis induction.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Case Study 2 : A study indicated that benzoxazepine derivatives possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Biological Activities

Compound NameStructure FeaturesBiological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzoxazepin)Benzoxazepine core with propyl groupAnticancer and antimicrobial
N-(2-methoxybenzamide)Simple benzamide structureLimited biological activity

Research Findings

Recent research has highlighted the potential of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzoxazepin-7-yl)-3,4-dimethylbenzamide in various biological assays. Key findings include:

  • In vitro Studies : Demonstrated significant inhibition of cancer cell proliferation.
  • In vivo Studies : Animal models have shown reduced tumor growth rates when treated with this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.